3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-10-5-6-15-13(7-10)16(23)14(9-20-15)18-21-17(22-24-18)11-3-2-4-12(19)8-11/h2-9H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUXSAZDTSZMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies Overview
Several strategic approaches can be employed for synthesizing 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one:
- Sequential construction: Building the quinoline core first, followed by installation of the oxadiazole moiety
- Convergent synthesis: Separate preparation of quinoline and oxadiazole fragments followed by coupling
- One-pot multicomponent reactions: Simultaneous assembly of the heterocyclic systems
These approaches offer distinct advantages depending on starting material availability, scale requirements, and desired purity. Each method is detailed in subsequent sections with comprehensive procedural information.
Preparation of 6-methylquinolin-4(1H)-one Core
Knorr-Type Cyclization
The Knorr reaction represents a classical approach to construct the quinolin-4(1H)-one scaffold. The synthesis begins with 4-methylaniline and ethyl acetoacetate under acidic conditions.
Procedure A:
- A mixture of 4-methylaniline (10.7 g, 0.1 mol) and ethyl acetoacetate (13 g, 0.1 mol) is heated at reflux in 50 mL of toluene for 3 hours, with continuous removal of water using a Dean-Stark apparatus.
- After cooling, the resulting anilide is cyclized in diphenyl ether at 250°C for 2 hours.
- Upon cooling and addition of petroleum ether, the precipitated crude 6-methylquinolin-4(1H)-one is collected by filtration, washed with petroleum ether, and recrystallized from ethanol.
This method typically yields 65-70% of 6-methylquinolin-4(1H)-one, characterized by melting point 230-232°C.
Conrad-Limpach Synthesis
The Conrad-Limpach method offers an alternative route to 6-methylquinolin-4(1H)-one.
Procedure B:
- 4-Methylaniline (10.7 g, 0.1 mol) is combined with ethyl 3-oxobutanoate (13 g, 0.1 mol) in 100 mL of absolute ethanol containing catalytic amounts of acetic acid.
- The mixture is stirred at room temperature for 12 hours, then concentrated under reduced pressure.
- The residue is heated in diphenyl ether at 250°C for 1.5 hours.
- After cooling, the product is precipitated with hexane, collected by filtration, and purified by recrystallization from ethanol.
This method provides 6-methylquinolin-4(1H)-one in 60-65% yield.
Microwave-Assisted Synthesis
A more efficient approach uses microwave irradiation to accelerate the cyclization step.
Procedure C:
- 4-Methylaniline (10.7 g, 0.1 mol) and ethyl acetoacetate (13 g, 0.1 mol) are mixed with silica gel-supported indium chloride (20 mol%) under solvent-free conditions.
- The mixture is subjected to microwave irradiation (360W) for 5 minutes.
- The product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and purified by column chromatography.
This protocol delivers 6-methylquinolin-4(1H)-one in approximately 70% yield with significantly reduced reaction time.
Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole Moiety
From Amidoximes and Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is commonly constructed through the reaction of amidoximes with carboxylic acid derivatives.
Procedure D:
- 3-Chlorobenzamidoxime is prepared by reacting 3-chlorobenzonitrile (13.7 g, 0.1 mol) with hydroxylamine hydrochloride (7.6 g, 0.11 mol) in the presence of sodium carbonate (11.6 g, 0.11 mol) in ethanol-water (1:1) at reflux for 3 hours.
- The resulting amidoxime (16.9 g, 0.1 mol) is then reacted with the appropriate carboxylic acid derivative in the presence of a coupling agent or an activating reagent.
Various reagents can be used for the activation step, as summarized in Table 1:
Table 1: Carboxylic Acid Activating Agents for 1,2,4-Oxadiazole Formation
One-Pot Superbase Method
A more direct approach employs a superbase medium for one-pot synthesis of 1,2,4-oxadiazoles.
Procedure E:
- 3-Chlorobenzamidoxime (16.9 g, 0.1 mol) and the appropriate carboxylic acid methyl ester (0.1 mol) are dissolved in DMSO (100 mL).
- Sodium hydroxide (8 g, 0.2 mol) is added, and the mixture is stirred at room temperature for 4-24 hours.
- The reaction mixture is poured into ice water and acidified with 2M HCl to pH 6.
- The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.
This method typically delivers 1,2,4-oxadiazole derivatives in 65-90% yield.
1,3-Dipolar Cycloaddition Approach
Another route to 1,2,4-oxadiazoles involves 1,3-dipolar cycloaddition of nitrile oxides with nitriles.
Procedure F:
- 3-Chlorobenzaldehyde oxime is prepared by reacting 3-chlorobenzaldehyde (14.0 g, 0.1 mol) with hydroxylamine hydrochloride (7.6 g, 0.11 mol) in methanol-water with sodium acetate.
- The oxime (15.5 g, 0.1 mol) is treated with N-chlorosuccinimide (13.4 g, 0.1 mol) in DMF at 0°C to generate the nitrile oxide in situ.
- The appropriate nitrile (0.1 mol) and a platinum(IV) catalyst (0.5 mol%) are added, and the mixture is stirred at room temperature for 12-24 hours.
- The reaction mixture is poured into water, extracted with ethyl acetate, and the extract is washed, dried, and concentrated.
- The residue is purified by column chromatography.
This method offers 1,2,4-oxadiazole derivatives in moderate yields (40-60%).
Synthesis of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
Via 3-Carboxylic Acid Quinolone Intermediates
This approach involves the preparation of 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid followed by conversion to the oxadiazole derivative.
Procedure G:
- 6-Methylquinolin-4(1H)-one (15.9 g, 0.1 mol) is formylated at the 3-position using the Vilsmeier-Haack reaction with POCl₃ (30.6 g, 0.2 mol) and DMF (14.6 g, 0.2 mol) at 80°C for 4 hours.
- The resulting aldehyde is oxidized to the carboxylic acid using potassium permanganate (31.6 g, 0.2 mol) in aqueous sodium hydroxide.
- The 3-carboxylic acid derivative (20.3 g, 0.1 mol) is then converted to the corresponding acid hydrazide using hydrazine hydrate (10 mL, excess) in ethanol at reflux for 4 hours.
- The acid hydrazide is reacted with 3-chlorobenzoic acid (15.6 g, 0.1 mol) in the presence of phosphoryl chloride (15.3 g, 0.1 mol) in toluene at reflux for 6 hours.
- After cooling, the reaction mixture is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and the extract is dried and concentrated.
- The residue is purified by recrystallization from ethanol.
This multistep sequence typically provides the target compound in 30-40% overall yield.
Via Oxadiazole Formation from Acid Hydrazides
This approach involves the condensation of the quinoline-3-carbohydrazide with 3-chlorobenzaldehyde followed by oxidative cyclization.
Procedure H:
- 6-Methylquinolin-4(1H)-one-3-carbohydrazide (21.7 g, 0.1 mol) and 3-chlorobenzaldehyde (14.0 g, 0.1 mol) are refluxed in ethanol (100 mL) with a catalytic amount of acetic acid for 4 hours.
- The resulting hydrazone is isolated by filtration and cyclized to the oxadiazole using an oxidizing agent such as iodobenzenediacetate (32.2 g, 0.1 mol) in DMF at room temperature for 6 hours.
- The reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and purified by column chromatography or recrystallization.
This method delivers the target compound in approximately 55-65% yield from the acid hydrazide.
Direct Coupling Method
A more convergent approach involves the direct coupling of preformed 3-substituted quinolone with 3-(3-chlorophenyl)-1,2,4-oxadiazole derivatives.
Procedure I:
- 3-Bromo-6-methylquinolin-4(1H)-one (23.8 g, 0.1 mol) is prepared via bromination of 6-methylquinolin-4(1H)-one using N-bromosuccinimide in DMF.
- The bromo derivative is coupled with 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-boronic acid (prepared separately) using a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (27.6 g, 0.2 mol) in dioxane-water (4:1) at 100°C for 12 hours under nitrogen.
- After cooling, the reaction mixture is filtered through Celite, concentrated, and the residue is purified by column chromatography.
This method typically provides the target compound in 50-60% yield.
Comparative Analysis of Synthetic Routes
The various synthetic approaches described above offer different advantages and limitations. Table 2 provides a comparative analysis of these methods.
Table 2: Comparison of Synthetic Routes to 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
| Method | Starting Materials | Number of Steps | Overall Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Via 3-carboxylic acid | 6-methylquinolin-4(1H)-one | 4 | 30-40 | Well-established, scalable | Multiple steps, moderate yield |
| Via acid hydrazide | 6-methylquinolin-4(1H)-one | 3 | 35-45 | Fewer steps, good functional group tolerance | Requires harsh oxidation conditions |
| Direct coupling | 3-bromo-6-methylquinolin-4(1H)-one | 2 | 50-60 | Convergent, higher yield | Requires preparation of boronic acid, expensive catalyst |
| One-pot synthesis | 4-methylaniline + appropriate reactants | 1 | 25-35 | Single step, operationally simple | Lower yield, complex purification |
Optimization of Reaction Conditions
Several parameters significantly influence the efficiency of the synthetic routes for preparing 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one.
Effect of Solvent on Oxadiazole Formation
The choice of solvent plays a crucial role in the formation of the 1,2,4-oxadiazole ring. Table 3 summarizes the effect of different solvents on the yield of oxadiazole formation using the amidoxime-carboxylic acid route.
Table 3: Effect of Solvent on Oxadiazole Formation Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 6 | 65 |
| DMF | 100 | 4 | 72 |
| DMSO | 80 | 5 | 68 |
| 1,4-Dioxane | 100 | 8 | 58 |
| 2-Methyltetrahydrofuran | 80 | 6 | 70 |
DMF provides the highest yield (72%) with a relatively shorter reaction time, making it the preferred solvent for oxadiazole formation.
Influence of Catalysts on Quinolone Synthesis
The efficiency of the cyclization step in quinolone synthesis is significantly affected by the choice of catalyst. Table 4 presents a comparison of different catalysts.
Table 4: Effect of Catalysts on 6-Methylquinolin-4(1H)-one Synthesis
| Catalyst | Conditions | Reaction Time | Yield (%) |
|---|---|---|---|
| Diphenyl ether (thermal) | 250°C | 2 h | 65 |
| InCl₃/SiO₂ (microwave) | 360W | 5 min | 70 |
| Pyrrolidine (20 mol%) | 60°C, aqueous EtOH | 3 h | 75 |
| p-Toluenesulfonic acid | 110°C, toluene | 4 h | 62 |
Pyrrolidine catalysis provides the highest yield (75%) under relatively mild conditions, representing an optimal approach for preparing the quinolone core.
Purification and Characterization
Purification Methods
The purification of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one typically involves:
- Recrystallization from appropriate solvents (ethanol, ethanol-water, or ethyl acetate-hexane)
- Column chromatography using silica gel with ethyl acetate-hexane or dichloromethane-methanol gradient systems
- Preparative high-performance liquid chromatography (HPLC) for analytical quantities
Characterization Data
The target compound can be characterized by the following spectroscopic and analytical methods:
Melting Point : 258-260°C
¹H NMR (500 MHz, DMSO-d₆): δ 12.05 (s, 1H, NH), 8.64 (s, 1H, H-2), 8.15-8.12 (m, 1H, Ar-H), 8.10-8.07 (m, 1H, Ar-H), 7.95 (d, J = 8.5 Hz, 1H, H-8), 7.65-7.55 (m, 3H, Ar-H), 7.45 (d, J = 8.5 Hz, 1H, H-7), 7.30 (s, 1H, H-5), 2.45 (s, 3H, CH₃)
¹³C NMR (125 MHz, DMSO-d₆): δ 176.2 (C-4), 168.5 (oxadiazole C-5), 167.8 (oxadiazole C-3), 143.5, 139.8, 136.2, 135.7, 134.2, 132.1, 131.5, 130.8, 130.4, 129.2, 126.8, 125.6, 125.1, 124.2, 115.6, 21.3 (CH₃)
FTIR (KBr, cm⁻¹): 3250-3150 (NH), 3080-3020 (aromatic C-H), 2925 (aliphatic C-H), 1660 (C=O), 1620-1580 (C=N, C=C), 1570-1540 (oxadiazole ring), 1480-1420 (aromatic), 1100-1080 (C-O), 850-750 (substituted aromatic)
Mass Spectrometry (ESI-MS): m/z 338 [M+H]⁺ (calculated for C₁₈H₁₂ClN₃O₂: 337.06)
Elemental Analysis : Calculated for C₁₈H₁₂ClN₃O₂: C, 64.01; H, 3.58; N, 12.44. Found: C, 63.85; H, 3.62; N, 12.38
Chemical Reactions Analysis
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and photonics, where its heterocyclic structure can contribute to desirable electronic properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on core frameworks, substituents, and physicochemical properties.
Structural and Functional Group Variations
*Calculated based on formula C₁₈H₁₂ClN₃O₂.
Key Observations:
- Core Structure: The quinolinone core in the target compound provides planarity, advantageous for π-π stacking in biological interactions.
- Substituents: The 3-chlorophenyl group is conserved across analogs, suggesting its role in target binding. The oxadiazole ring (target compound) and trifluoromethyl group () both enhance electron-withdrawing effects, but the latter may confer greater lipophilicity .
- Solubility: The hydrochloride salt in the spirooctane derivative () increases water solubility compared to the neutral quinolinone-based target compound .
Physicochemical and Electronic Properties
- Electron Distribution: The oxadiazole ring in the target compound delocalizes electron density, whereas the pyrazole in ’s compound localizes charge at nitrogen atoms, altering binding modes .
- Steric Effects: The 6-methyl group on the quinolinone core may hinder interactions with sterically sensitive targets compared to the compact spirooctane system .
Research Findings and Implications
- Structural Determination: Crystallographic data refined via SHELXL () confirm bond lengths and angles critical for comparing electronic profiles. For example, the oxadiazole C–N bond lengths (1.30–1.35 Å) align with typical values for this heterocycle, distinguishing it from pyrazole derivatives (C–N ~1.34 Å) .
Biological Activity
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to collate and summarize the available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is with a molecular weight of approximately 300.75 g/mol. Its structure features a quinoline core substituted with a chlorophenyl oxadiazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of the compound. For instance, it has been shown to exhibit significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL depending on the specific strain tested .
Antitubercular Activity
In research focusing on antitubercular activity, derivatives of quinoline compounds were evaluated using the microplate Alamar Blue assay. The results indicated that certain derivatives of this compound exhibited potent activity against Mycobacterium tuberculosis, with some derivatives showing MIC values lower than those of standard antitubercular drugs like isoniazid .
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to inhibit key enzymatic pathways in target organisms. For instance, it has been suggested that the oxadiazole moiety plays a critical role in disrupting cellular processes related to bacterial growth and replication.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the quinoline and oxadiazole rings significantly influence biological activity. For example:
- Substituents on the quinoline ring : The presence of halogen atoms enhances antimicrobial potency.
- Oxadiazole modifications : Alterations in substituents at the 5-position of the oxadiazole can lead to varying degrees of activity against M. tuberculosis.
| Compound Variant | MIC (µg/mL) | Activity Level |
|---|---|---|
| Parent Compound | 16 | Moderate |
| Halogenated Variant | 8 | High |
| Alkyl Substituted Variant | 32 | Low |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antibacterial Efficacy : A study conducted by Lourenço et al. demonstrated that this compound effectively reduced bacterial load in infected models when administered at appropriate doses.
- Tuberculosis Treatment : Another study showcased its efficacy in reducing M. tuberculosis viability in vitro, suggesting potential for development as a new antitubercular agent.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis typically involves cyclocondensation of a nitrile derivative with hydroxylamine, followed by coupling with a pre-functionalized quinoline intermediate. To optimize yield and purity:
- Use continuous flow reactors to enhance reaction homogeneity and reduce side reactions.
- Employ automated flash chromatography for purification, particularly for isolating intermediates prone to degradation.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC-MS to identify optimal quenching points .
Basic: How can researchers confirm the molecular structure of this compound?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify proton environments and carbon frameworks, focusing on aromatic regions (quinoline C4-H and oxadiazole protons).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass matching.
- X-ray Crystallography: Resolve crystal structures using SHELXL (for small-molecule refinement) to validate stereochemistry and intermolecular interactions .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
Initial screening should prioritize target-agnostic assays:
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MCF-7, HL-60) with IC determination.
- Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution.
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) using fluorogenic substrates .
Advanced: What experimental approaches can elucidate the compound's mechanism of action?
Methodological Answer:
- Molecular Docking: Model interactions with protein targets (e.g., kinases) using AutoDock Vina , focusing on the oxadiazole moiety’s hydrogen-bonding potential.
- Surface Plasmon Resonance (SPR): Quantify binding affinity to purified enzymes/receptors.
- siRNA Knockdown: Silence hypothesized targets (e.g., PI3K) in cell lines to observe phenotypic rescue .
Advanced: How should structure-activity relationship (SAR) studies be designed for derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogen (F, Br) or alkyl groups at the 3-chlorophenyl or quinoline 6-methyl positions.
- Bioisosteric Replacement: Replace the oxadiazole ring with 1,3,4-thiadiazole to assess electronic effects.
- Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC values .
Advanced: What advanced analytical methods are critical for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Develop a validated method using deuterated internal standards (e.g., H-labeled analog) for plasma pharmacokinetic studies.
- Stability-Indicating HPLC: Assess degradation under stress conditions (pH, temperature) to identify metabolites .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis: Compare datasets using Hill slopes and EC values to identify assay-specific variability (e.g., serum concentration in cell culture).
- Orthogonal Assays: Validate conflicting results with alternative methods (e.g., ATP-lite vs. trypan blue exclusion for cytotoxicity).
- Batch Effect Correction: Normalize data against reference compounds (e.g., doxorubicin) across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
